molecular formula C21H33N5O2 B5325279 N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Katalognummer B5325279
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: BIHBBTVGEUZPTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is an important target for the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain, including the striatum, prefrontal cortex, and limbic system. By blocking the activity of the dopamine D3 receptor, this compound reduces the release of dopamine in these regions, which leads to a decrease in the rewarding effects of drugs of abuse and the improvement of motor function in Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Studies have shown that this compound reduces the self-administration of drugs of abuse, such as cocaine and heroin, in rats and monkeys. This compound also improves motor function in animal models of Parkinson's disease. These effects are thought to be mediated by the blockade of the dopamine D3 receptor by this compound.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor in preclinical models. This compound also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the potential side effects of this compound, such as sedation and hypothermia, need to be carefully monitored in preclinical studies.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in addiction and movement disorders. Another direction is the development of more potent and selective dopamine D3 receptor antagonists, which could have improved therapeutic efficacy and reduced side effects. Finally, the translation of the preclinical findings on this compound to clinical trials in humans is an important future direction for the development of new treatments for addiction and movement disorders.

Synthesemethoden

The synthesis of N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyridine-3-carboxaldehyde, followed by the reaction of the resulting intermediate with N-(acetylamino)ethyl chloride. The final product is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor, which is the target of this compound, is involved in the regulation of reward and motivation, as well as in the modulation of motor function. Therefore, this compound has been investigated as a potential treatment for addiction and movement disorders.

Eigenschaften

IUPAC Name

N-(2-acetamidoethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O2/c1-17(27)23-9-10-24-21(28)19-5-3-11-26(16-19)20-6-12-25(13-7-20)15-18-4-2-8-22-14-18/h2,4,8,14,19-20H,3,5-7,9-13,15-16H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHBBTVGEUZPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.